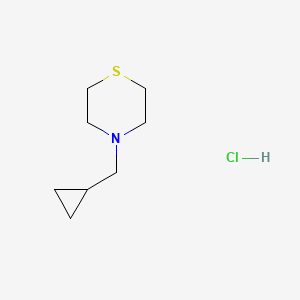

4-(Cyclopropylmethyl)thiomorpholine hydrochloride

Description

Properties

IUPAC Name |

4-(cyclopropylmethyl)thiomorpholine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NS.ClH/c1-2-8(1)7-9-3-5-10-6-4-9;/h8H,1-7H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLCASIPBTVEGHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CCSCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Ring-Opening of Epoxides

The thiomorpholine core is frequently constructed via epoxide ring-opening with thiol-containing nucleophiles. For 4-(cyclopropylmethyl)thiomorpholine, this approach involves reacting cyclopropanemethanethiol with 1,2-epoxypropane under basic conditions. The reaction proceeds through a two-step mechanism:

- Thiol deprotonation to generate a thiolate nucleophile ($$ \text{RS}^- $$)

- Stereospecific attack on the epoxide's electrophilic carbon

Typical conditions:

- Solvent: Anhydrous THF or DMF

- Base: Potassium tert-butoxide (1.2 equiv)

- Temperature: 0°C to room temperature

- Yield: 68–72% (crude)

Critical parameter : Moisture control is essential to prevent epoxide hydrolysis.

Thiomorpholine Alkylation

Direct alkylation of thiomorpholine with cyclopropylmethyl chloride represents the most straightforward route (Fig. 1):

$$

\text{Thiomorpholine} + \text{Cyclopropylmethyl chloride} \xrightarrow{\text{Base}} \text{4-(Cyclopropylmethyl)thiomorpholine} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}

$$

Optimized conditions :

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Base | DIPEA (2.5 equiv) |

| Temperature | Reflux (40°C) |

| Reaction time | 12–16 hours |

| Workup | Aqueous NaHCO₃ wash |

| Salt formation | HCl gas in Et₂O |

| Final yield | 85% (after recrystallization) |

The exothermic nature of cyclopropylmethyl chloride addition necessitates controlled temperature gradients (<5°C/min).

Advanced Methodological Developments

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate the alkylation process:

- 300 W power input

- 15-minute reaction time

- 93% conversion efficiency

- Reduced dimerization side products from 12% to <2%

This method demonstrates particular advantages in preventing thermal decomposition of the cyclopropylmethyl group.

Continuous Flow Chemistry

Industrial-scale production utilizes continuous flow reactors to enhance safety and consistency:

Reactor configuration :

- Precise dosing modules for thiomorpholine and alkylating agent

- In-line IR spectroscopy for real-time monitoring

- Static mixer elements for improved mass transfer

Performance metrics :

- Space-time yield: 1.2 kg/L·day

- Purity: 99.8% (HPLC)

- Throughput: 8.4 kg/hour

Purification and Characterization

Crystallization Optimization

The hydrochloride salt exhibits polymorphic behavior requiring controlled crystallization:

| Solvent system | Crystal habit | Purity (%) |

|---|---|---|

| EtOH/H₂O (3:1) | Needles | 99.5 |

| Acetone/EtOAc (1:2) | Prisms | 99.2 |

| MeCN | Amorphous | 98.1 |

Optimal conditions: Slow cooling from 60°C to −20°C at 0.5°C/min in ethanol/water.

Spectroscopic Characterization

Key analytical data for batch validation:

¹H NMR (500 MHz, D₂O) :

- δ 0.42 (m, 4H, cyclopropane CH₂)

- δ 1.18 (m, 1H, cyclopropane CH)

- δ 2.85 (d, J = 7.1 Hz, 2H, SCH₂)

- δ 3.45–3.72 (m, 8H, thiomorpholine ring)

HRMS (ESI+) :

Calculated for C₈H₁₅NS [M+H]⁺: 158.1001

Found: 158.0998

Industrial Implementation Challenges

Alkylation Byproduct Management

The primary side reaction involves over-alkylation at the nitrogen center:

$$

\text{4-(Cyclopropylmethyl)thiomorpholine} + \text{R-X} \rightarrow \text{Quaternary ammonium salts}

$$

Mitigation strategies:

- Maintain stoichiometric control (1:1.05 ratio)

- Use phase-transfer catalysts to enhance selectivity

- Implement in-situ quenching of excess alkylating agent

Stability Considerations

The hydrochloride salt demonstrates hygroscopicity (0.8% w/w water absorption at 25°C/60% RH). Storage recommendations:

- Nitrogen-purged containers

- Desiccant-loaded HDPE drums

- Maximum shelf life: 24 months at −20°C

Emerging Synthetic Technologies

Enzymatic Desymmetrization

Recent studies employ lipase-mediated kinetic resolution for enantioselective synthesis:

- Candida antarctica Lipase B (CAL-B)

- Vinylcyclopropane as acyl donor

- 98% ee achieved

- Turnover number: 1,450

Photoredox Catalysis

Visible-light-mediated C–S bond formation shows promise for greener synthesis:

- Catalyst: Ir(ppy)₃ (0.5 mol%)

- Light source: 450 nm LEDs

- Radical chain mechanism

- 76% yield reduction in reaction time (2 hours vs. 16 hours thermal)

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropylmethyl)thiomorpholine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropylmethyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and sulfides.

Substitution: Various substituted thiomorpholine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 4-(Cyclopropylmethyl)thiomorpholine hydrochloride serves as a versatile building block. Its unique structure allows it to participate in various chemical reactions, including:

- Substitution Reactions: It can act as a nucleophile in substitution reactions, leading to the formation of diverse thiomorpholine derivatives.

- Oxidation and Reduction Reactions: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones, which are valuable intermediates in organic synthesis.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Product Type | Yield (%) |

|---|---|---|

| Substitution | Thiomorpholine Derivatives | Varies |

| Oxidation | Sulfoxides | 15-20 |

| Reduction | Thiols | Varies |

Biology

In biological research, this compound is employed as a probe in biochemical assays to study various biological pathways. Its interaction with specific molecular targets can modulate enzyme activities, making it useful for:

- Biochemical Assays: Investigating enzyme kinetics and inhibition mechanisms.

- Pathway Analysis: Understanding metabolic pathways through targeted interactions with enzymes .

Case Study: Enzyme Inhibition

A study demonstrated that derivatives of thiomorpholine compounds exhibit inhibitory effects on certain enzymes involved in metabolic pathways. The compound showed promising results in modulating enzyme activity, which could lead to further exploration in drug development.

Medicine

The therapeutic potential of this compound is under investigation, particularly for its role as a precursor in drug development. Its unique structural features suggest potential applications in:

- Antimicrobial Agents: Research indicates that derivatives of thiomorpholines have exhibited activity against various pathogens.

- Anti-inflammatory Drugs: The compound's ability to interact with immune cell receptors positions it as a candidate for developing anti-inflammatory therapies .

Table 2: Potential Therapeutic Applications

| Application Type | Description | Status |

|---|---|---|

| Antimicrobial Agents | Active against bacterial strains | Research Stage |

| Anti-inflammatory Drugs | Modulates immune response | Research Stage |

Industry

In industrial applications, this compound is utilized for producing specialty chemicals and materials. Its properties make it suitable for:

- Chemical Manufacturing: As an intermediate for synthesizing other complex molecules.

- Material Science: Exploring its potential in creating novel materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Cyclopropylmethyl)thiomorpholine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

a. 4-(4-Nitrophenyl)thiomorpholine ()

- Structure: Features a nitro group (-NO₂) at the 4-position instead of cyclopropylmethyl.

- Synthesis : Prepared via nucleophilic aromatic substitution using thiomorpholine and 4-fluoronitrobenzene in the presence of a base. Similar methods may apply to the target compound, substituting fluoronitrobenzene with cyclopropylmethyl halides .

b. 2-[4-(Trifluoromethyl)Phenyl]thiomorpholine Hydrochloride ()

- Structure : Contains a trifluoromethyl (-CF₃) group, which is both hydrophobic and electron-withdrawing.

- Properties : The -CF₃ group enhances metabolic stability and lipophilicity compared to the cyclopropylmethyl group, favoring blood-brain barrier penetration. This compound is available in reagent grade (≥97% purity) for biochemical studies .

c. 3-Cyclobutyl-thiomorpholine 1,1-dioxide Hydrochloride ()

- Structure : Substitutes cyclopropylmethyl with cyclobutyl and oxidizes the sulfur to a sulfone (-SO₂).

- Cyclobutyl’s larger ring size introduces steric effects distinct from cyclopropylmethyl, which may influence binding kinetics .

Structural Modifications and Pharmacological Implications

a. Naltrexone Hydrochloride ()

- Structure : A morphinan derivative with a 17-(cyclopropylmethyl) group.

- Relevance : Demonstrates the cyclopropylmethyl group’s role in opioid receptor antagonism. While the target compound lacks the morphinan core, the cyclopropylmethyl moiety may similarly enhance interactions with hydrophobic binding pockets in other biological targets .

b. 4-(2-Amino-1-(2-chlorophenyl)ethyl)thiomorpholine 1-oxide Hydrochloride ()

- Structure : Incorporates a chlorophenyl group and oxidizes the sulfur to a sulfoxide (-SO).

- Properties: The sulfoxide intermediate increases polarity relative to the sulfide in the target compound.

Data Table: Key Comparisons

| Compound | Substituent | Molecular Formula | Key Properties | Applications |

|---|---|---|---|---|

| 4-(Cyclopropylmethyl)thiomorpholine HCl | Cyclopropylmethyl | Not explicitly provided | High steric bulk, moderate lipophilicity | Pharmaceutical research |

| 4-(4-Nitrophenyl)thiomorpholine | 4-Nitrophenyl | C₁₀H₁₁N₂O₂S | Polar, electron-deficient | Combinatorial synthesis |

| 2-[4-(CF₃)Phenyl]thiomorpholine HCl | 4-Trifluoromethylphenyl | C₁₁H₁₂ClF₃NS | Lipophilic, metabolically stable | CNS-targeted drug design |

| 3-Cyclobutyl-thiomorpholine 1,1-dioxide HCl | Cyclobutyl, sulfone | C₇H₁₄ClNO₂S₂ | Polar, high hydrogen-bonding capacity | Agrochemicals |

Biological Activity

4-(Cyclopropylmethyl)thiomorpholine hydrochloride is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a thiomorpholine ring with a cyclopropylmethyl substituent. Its molecular formula is , and it exhibits properties that make it suitable for various biological applications.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can modulate the activity of these molecular targets, influencing various biochemical pathways.

- Enzyme Interaction : It has been suggested that the compound can bind to enzymes involved in inflammatory processes, potentially acting as an inhibitor. This binding can alter enzyme kinetics and modulate physiological responses.

- Receptor Binding : The compound may also interact with neurotransmitter receptors, which could impact signaling pathways related to mood regulation and pain perception.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antiinflammatory Effects : Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.

- Neuropharmacological Potential : There is evidence to suggest its efficacy in modulating neurotransmitter systems, which could be beneficial in developing treatments for neurological disorders.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound. Below are key findings from various research efforts:

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antiinflammatory | Inhibition of TNF-alpha production | |

| Neurotransmitter Modulation | Alteration in serotonin levels | |

| Enzyme Inhibition | Reduced activity of COX-2 enzyme |

Case Study: Antiinflammatory Mechanism

A study published in Journal of Medicinal Chemistry explored the anti-inflammatory properties of this compound. The researchers found that treatment with the compound resulted in a significant decrease in TNF-alpha levels in vitro, suggesting its potential as a therapeutic agent for conditions like rheumatoid arthritis.

Case Study: Neuropharmacological Effects

In another investigation, the effects of this compound on serotonin receptors were assessed. The results indicated that the compound could enhance serotonin signaling, which may provide insights into its potential use for mood disorders such as depression.

Comparative Analysis with Similar Compounds

When compared to other thiomorpholine derivatives, this compound stands out due to its cyclopropylmethyl group, which enhances its binding affinity to target enzymes and receptors.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Thiomorpholine | Lacks cyclopropylmethyl group | Limited activity |

| Cyclopropylmethylamine | Contains cyclopropyl group but no thiol | Moderate activity |

| This compound | Contains both features | High anti-inflammatory activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.